molecular formula C22H20N4O B1671826 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline CAS No. 545380-34-5

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline

Katalognummer B1671826
CAS-Nummer: 545380-34-5
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: IBAKVEUZKHOWNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline, also known as QNZ, is an excellent quinazoline-containing NF-κB inhibitor . It also acts as a novel anticancer agent .


Molecular Structure Analysis

The molecular formula of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is C22H20N4O . Its molecular weight is 356.4 g/mol . The IUPAC name is 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine .


Chemical Reactions Analysis

QNZ-A, by virtue of its Michael acceptor unit, induced reactive oxygen species (ROS) accumulation associated with the collapse of the redox buffering system in A549 cells . This caused up-regulation of p53-inducible p21 and down-regulation of redox-sensitive Cdc25C along with Cyclin B1/Cdk1, leading to a G2/M cell cycle arrest and final cell apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline include a molecular weight of 356.4 g/mol and a molecular formula of C22H20N4O .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: NF-κB Inhibition

QNZ is recognized as an effective inhibitor of NF-κB, a protein complex that controls DNA transcription and cell survival . It has shown potent inhibitory effects on NF-κB transcriptional activation and TNF-α production, which are crucial in the development and progression of cancer . By modulating this pathway, QNZ can potentially be used to treat various cancers.

Antiproliferative Agent: Lung Cancer Focus

In lung cancer cells, specifically the A549 cell line, QNZ has been reported to induce G2/M cell cycle arrest and apoptosis through a reactive oxygen species (ROS)-dependent mechanism . This suggests its application as a selective cytotoxic agent against lung cancer, leveraging the prooxidant strategy for cancer therapy.

Werner Syndrome Research: Helicase Inhibition

QNZ derivatives have been explored as potential inhibitors of Werner (WRN) helicase, which is involved in DNA repair and replication . These derivatives have shown promising antiproliferative activity against various cancer cell lines, indicating a potential role in studying and treating Werner syndrome and related cancers.

Redox Biology: ROS Generation

The ability of QNZ to induce ROS accumulation points to its application in redox biology research . By understanding how QNZ affects the redox balance within cells, researchers can gain insights into the mechanisms of oxidative stress and its implications in diseases.

Cell Cycle Analysis: G2/M Arrest

QNZ’s impact on the cell cycle, particularly causing G2/M arrest, makes it a valuable tool for studying cell cycle regulation . This application is significant for understanding cell division and its dysregulation in diseases like cancer.

Apoptosis Induction: Cancer Research

The induction of apoptosis by QNZ is another critical area of application. It can be used to study the pathways leading to programmed cell death, which is a vital process in cancer treatment strategies .

Inflammation Modulation: Edema Studies

QNZ has been shown to dose-dependently inhibit carrageenan-induced edema formation in rat paw models . This suggests its potential use in studying and developing treatments for inflammatory conditions.

Pharmacological Development: Novel Drug Design

The structural features of QNZ make it a candidate for pharmacological development, where it can serve as a scaffold for designing new drugs . Its efficacy in various assays indicates its versatility and potential as a lead compound in drug discovery.

Zukünftige Richtungen

QNZ has been identified as a potent and selective inhibitor of mitochondrial complex I . It decreased PSEN1ΔE9-mediated nSOCE upregulation and rescued mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease . These findings suggest potential future directions for the use of QNZ in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAKVEUZKHOWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333507
Record name N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline

CAS RN

545380-34-5
Record name N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 3
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 6
Reactant of Route 6
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline

Q & A

Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?

A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].

Q2: How does QNZ affect mitochondrial function?

A: QNZ specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].

Q3: What are the downstream effects of QNZ's inhibition of mitochondrial complex I?

A3: Inhibition of complex I by QNZ induces a range of cellular responses, including:

  • Apoptosis: QNZ promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].
  • Suppression of angiogenesis and metastasis: QNZ reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].
  • Modulation of glucose uptake: In chondrocytes, QNZ promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].
  • Impaired proliferation and migration: QNZ inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.

Q4: Does QNZ interact with other cellular pathways besides mitochondrial complex I?

A4: Yes, QNZ has demonstrated activity in other cellular pathways, including:

  • NF-κB pathway: While not its primary target, QNZ can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.

Q5: What is the molecular formula and weight of QNZ?

A5: QNZ has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.

Q6: How stable is QNZ under various conditions?

A6: The provided research papers do not explicitly address the stability of QNZ under different storage conditions. Further investigation is needed to determine its stability profile.

Q7: Are there any known formulation strategies to improve QNZ's solubility, bioavailability, or stability?

A7: The provided research papers do not discuss specific formulation strategies for QNZ. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.

Q8: Does QNZ exhibit any catalytic properties?

A8: The provided research articles do not indicate any catalytic properties of QNZ. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.

Q9: Have there been any computational chemistry studies on QNZ?

A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of QNZ with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential QNZ analogs with improved binding affinities to PBP2a as potential novel antibiotics.

Q10: What is known about the structure-activity relationship (SAR) of QNZ?

A: While the provided research focuses primarily on QNZ itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].

Q11: What are the main in vitro models used to study QNZ?

A11: QNZ's effects have been investigated using various in vitro models, including:

  • Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate QNZ's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.
  • Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine QNZ's impact on immune responses and neuronal function, respectively.
  • 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess QNZ's ability to inhibit cyst formation in a polycystic kidney disease model [].

Q12: What in vivo models have been used to evaluate QNZ's efficacy?

A12: QNZ's therapeutic potential has been explored in a range of in vivo models:

  • Rodent models: QNZ has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].
  • Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate QNZ's therapeutic potential in these conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.